An In-depth Technical Guide to the Core Structure and Activity of Parthenolide
An In-depth Technical Guide to the Core Structure and Activity of Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the sesquiterpene lactone parthenolide (B1678480), a natural product of significant interest in drug discovery. Due to an initial query for "graniine," a compound for which no relevant sesquiterpene lactone data could be found, this document focuses on the well-researched and structurally related parthenolide as a representative and informative substitute. This guide covers its chemical structure, spectroscopic data, biological activities with a focus on anticancer and anti-inflammatory properties, and detailed experimental protocols for its isolation.
Core Structure and Chemical Properties
Parthenolide is a germacrane (B1241064) sesquiterpene lactone characterized by an α-methylene-γ-lactone ring and an epoxide moiety. These functional groups are crucial for its biological activity, as they can interact with nucleophilic sites on biological macromolecules.[1]
Chemical Formula: C₁₅H₂₀O₃ Molar Mass: 248.32 g/mol Appearance: White crystalline solid Solubility: Limited solubility in water, which can pose challenges for its bioavailability as a drug.[2]
Spectroscopic Data for Structural Elucidation
The structure of parthenolide has been extensively characterized using various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Parthenolide (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity | J (Hz) |
| 1 | 50.1 | 5.30 | t | 9.5 |
| 2 | 25.5 | 2.25 | m | |
| 3 | 36.8 | 2.05 | m | |
| 4 | 65.8 | - | - | - |
| 5 | 60.5 | 2.80 | d | 8.5 |
| 6 | 35.4 | 2.50 | m | |
| 7 | 124.8 | 5.05 | d | 9.0 |
| 8 | 41.2 | 2.10 | m | |
| 9 | 29.8 | 1.70, 1.90 | m | |
| 10 | 133.5 | - | - | - |
| 11 | 139.8 | - | - | - |
| 12 | 170.2 | - | - | - |
| 13 | 120.5 | 6.25, 5.60 | d, d | 3.0, 2.5 |
| 14 | 16.5 | 1.75 | s | |
| 15 | 16.8 | 1.25 | d | 7.0 |
Data compiled from publicly available spectral databases.
Biological Activity of Parthenolide
Parthenolide exhibits a broad range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Parthenolide has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the modulation of key regulatory genes. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of parthenolide against several human cancer cell lines.
Table 2: IC₅₀ Values of Parthenolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SiHa | Cervical Cancer | 8.42 ± 0.76[3][4] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[3][4] |
| A549 | Lung Carcinoma | 4.3[1] |
| TE671 | Medulloblastoma | 6.5[1] |
| HT-29 | Colon Adenocarcinoma | 7.0[1] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45[5] |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09[5] |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21[5] |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35[5] |
Parthenolide is a well-documented anti-inflammatory agent. Its primary mechanism in this context is the inhibition of the pro-inflammatory transcription factor NF-κB. It has been shown to suppress the expression of IL-4, a key cytokine in allergic inflammation.[6]
Table 3: Anti-inflammatory Activity of Parthenolide
| Target/Assay | Effect | Concentration |
| IL-4 Protein Secretion | Complete Suppression | 2.5 µM[6] |
| NF-κB Activation | Inhibition | - |
Key Signaling Pathways Modulated by Parthenolide
Parthenolide's diverse biological effects are a result of its ability to modulate multiple critical signaling pathways. The diagram below illustrates the primary mechanism of action involving the inhibition of the NF-κB pathway.
Caption: Parthenolide's inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and isolation of parthenolide from its primary natural source, Tanacetum parthenium (feverfew).
This protocol is adapted from a rapid extraction method for quantifying parthenolide.[7][8]
Materials and Reagents:
-
Dried and powdered feverfew aerial parts
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Magnetic stirrer and stir bar
-
120 mL amber glass bottles
-
0.45 µm PTFE syringe filters
Procedure:
-
Accurately weigh 1.5 g of powdered feverfew into a 120 mL amber glass bottle.
-
Add 100 mL of a 90:10 (v/v) mixture of acetonitrile and water to the bottle.
-
Place a magnetic stir bar in the bottle and stir the mixture for 30 minutes at room temperature.
-
After stirring, filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.
-
The resulting filtrate is ready for analysis by HPLC or for further purification.
This protocol describes a general procedure for the purification of parthenolide from a crude extract using flash column chromatography.
Materials and Reagents:
-
Crude parthenolide extract (obtained from Protocol 5.1)
-
Silica (B1680970) gel for flash chromatography
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.
-
Sample Loading: Concentrate the crude extract to a small volume and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
9:1 hexane:ethyl acetate
-
6:1 hexane:ethyl acetate
-
5:1 hexane:ethyl acetate
-
4:1 hexane:ethyl acetate
-
-
Fraction Collection: Collect fractions of the eluent continuously.
-
TLC Analysis: Monitor the collected fractions using TLC to identify those containing parthenolide. Use a suitable solvent system for TLC development and visualize the spots under a UV lamp.
-
Pooling and Concentration: Pool the fractions that contain pure parthenolide and concentrate them under reduced pressure to obtain the isolated compound.
Conclusion
Parthenolide remains a molecule of significant interest for drug development due to its potent and varied biological activities. This guide provides a foundational resource for researchers, offering key data and methodologies to facilitate further investigation into its therapeutic potential. The provided protocols for isolation and purification, coupled with comprehensive spectroscopic and bioactivity data, aim to support the advancement of research in this field.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory sesquiterpene lactone parthenolide suppresses IL-4 gene expression in peripheral blood T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selected Physical and Chemical Properties of Feverfew (Tanacetum parthenium) Extracts Important for Formulated Product Quality and Performance - PMC [pmc.ncbi.nlm.nih.gov]
